molecular formula C16H17NO3S B5400505 N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide

Cat. No. B5400505
M. Wt: 303.4 g/mol
InChI Key: KNAOIKPHNSUMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH is a small molecule that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been linked to various diseases, including cancer and neurodegenerative disorders. In

Mechanism of Action

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is involved in DNA repair and is activated in response to DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In addition, PARP-1 inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been shown to have potent anticancer and neuroprotective effects in various preclinical models. In cancer cells, N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide induces cell death by inhibiting PARP-1 and inducing the accumulation of DNA damage. In animal models of neurodegenerative diseases, N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.

Advantages and Limitations for Lab Experiments

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for PARP-1. N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has also been shown to have good pharmacokinetic properties in animal models, making it a promising candidate for further preclinical and clinical studies. However, N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has a short half-life in vivo, which may limit its efficacy.

Future Directions

There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the investigation of the combination of PARP-1 inhibitors with other anticancer agents, such as chemotherapy and radiotherapy. In addition, the neuroprotective effects of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide need to be further explored in animal models of neurodegenerative diseases. Further studies are also needed to investigate the safety and efficacy of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide in clinical trials.

Synthesis Methods

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dihydroacenaphthylene with 2-bromoacetophenone to yield 1-(2-bromoacetyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with methanesulfonyl chloride and triethylamine to yield N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. PARP-1 inhibitors have been shown to have anticancer and neuroprotective effects. N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been found to be a potent inhibitor of PARP-1 and has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(18)10-17(21(2,19)20)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAOIKPHNSUMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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